

Probing SH2 Domain Interactions with Caffeic Acid-pYEEIE: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Caffeic acid-pYEEIE	
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This document provides detailed application notes and protocols for utilizing **Caffeic acid- pYEEIE** as a high-affinity probe for the study of Src Homology 2 (SH2) domain interactions. **Caffeic acid-pYEEIE** is a phosphopeptide mimetic that demonstrates potent and selective binding to the SH2 domains of Src family kinases, making it an invaluable tool for inhibitor screening and studying signal transduction pathways.

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in intracellular signaling cascades. Dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The pYEEI motif is a well-established consensus sequence recognized by the SH2 domains of Src family kinases (SFKs) such as Src, Lck, and Fyn.

Caffeic acid-pYEEIE is a non-hydrolyzable phosphopeptide analog where the N-terminal acetyl group of the conventional Ac-pYEEIE peptide is replaced with a caffeic acid moiety. This modification results in a significant enhancement of binding affinity, with reported IC50 values in the low nanomolar range for Src family SH2 domains. This increased affinity provides a more robust and sensitive probe for various biochemical and biophysical assays.



Data Presentation

The following table summarizes the quantitative binding data of **Caffeic acid-pYEEIE** and a reference compound, Ac-pYEEIE, with the SH2 domains of key Src family kinases. The data is derived from competitive fluorescence polarization assays.

Compound	SH2 Domain	IC50 (nM)	Relative Affinity vs. Ac-pYEEIE
Caffeic acid-pYEEIE	Src	42	~30-fold higher
Caffeic acid-pYEEIE	Lck	Potent binding	Data not quantified in primary ref.
Caffeic acid-pYEEIE	Fyn	Potent binding	Data not quantified in primary ref.
Ac-pYEEIE	Src	~1300	1 (Reference)

Data is based on the findings reported by Park, S.-H., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2711–2714.

Experimental Protocols Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the IC50 values of unlabelled test compounds that inhibit the interaction between a specific SH2 domain and a fluorescently labeled tracer peptide (e.g., a fluorescein-labeled pYEEI-containing peptide).

Materials:

- Purified, recombinant SH2 domain of interest (e.g., GST-tagged Src SH2, Lck SH2)
- Fluorescently labeled tracer peptide with a pYEEI motif
- Caffeic acid-pYEEIE (for use as a positive control inhibitor)
- Test compounds



- Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine gamma globulin, 0.02% sodium azide.
- · Black, low-binding 96-well or 384-well microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Preparation of Reagents:
 - Prepare a 2X stock solution of the SH2 domain in Assay Buffer. The final concentration should be optimized to yield a significant polarization window (typically in the low to midnanomolar range).
 - Prepare a 2X stock solution of the fluorescently labeled tracer peptide in Assay Buffer. The final concentration should be low (typically 1-10 nM) and well below the Kd of its interaction with the SH2 domain to ensure assay sensitivity.
 - Prepare serial dilutions of Caffeic acid-pYEEIE and test compounds in Assay Buffer at 2X the final desired concentrations.

Assay Setup:

- Add 50 μL of the 2X SH2 domain stock solution to each well of the microplate.
- Add 50 μL of the 2X serial dilutions of the test compounds or Caffeic acid-pYEEIE (for control wells) to the respective wells. For "no inhibitor" control wells, add 50 μL of Assay Buffer.
- Add 50 μL of the 2X fluorescent tracer peptide stock solution to all wells.
- \circ The final volume in each well will be 150 μ L.

Incubation:

 Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.



Measurement:

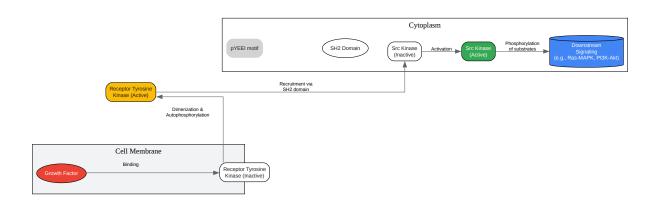
Measure the fluorescence polarization of each well using a microplate reader. Set the
excitation and emission wavelengths appropriate for the fluorophore used on the tracer
peptide (e.g., 485 nm excitation and 535 nm emission for fluorescein).

Data Analysis:

- The IC50 value is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent tracer to the SH2 domain.
- Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations Signaling Pathway Involving pYEEI Motif Recognition



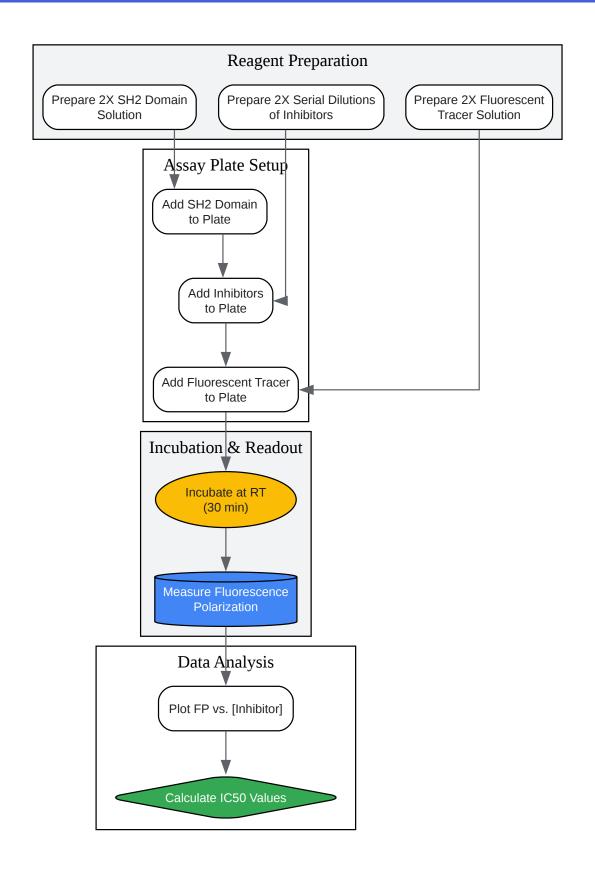


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Caption: SH2 domain-mediated recruitment of Src kinase to an activated receptor tyrosine kinase.

Experimental Workflow for SH2 Domain Inhibitor Screening



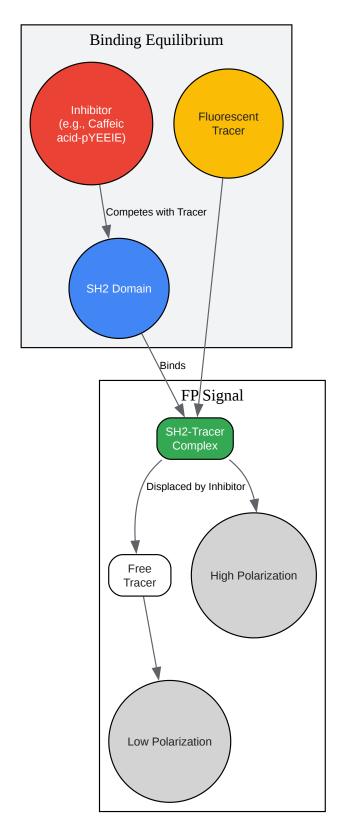


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Caption: Workflow for a fluorescence polarization-based SH2 domain inhibitor screening assay.



Logical Relationship of Competitive FP Assay Components





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Caption: Competitive binding equilibrium in a fluorescence polarization assay for SH2 domains.

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